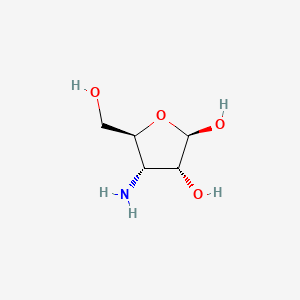
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is a derivative of ribose, a crucial sugar in the backbone of ribonucleic acids (RNA)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol typically involves biocatalytic transglycosylation. This process uses purine bases and donors of carbohydrate moieties such as 3’-amino-3’-deoxyuridine, 3’-amino-3’-deoxythymidine, and 2’-amino-2’-deoxyuridine. The reaction is catalyzed by bacterial cells, often Escherichia coli, or glutaraldehyde-treated cells of Escherichia coli .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the biocatalytic approach mentioned above can be scaled up for industrial applications, leveraging the efficiency and specificity of biocatalysts to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The amino group at the third carbon allows it to interact with various enzymes and molecular targets, influencing metabolic pathways and potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2,3-dideoxy-beta-d-ribofuranose
- 2-Amino-2-deoxy-beta-d-ribofuranose
- 3’-Amino-3’-deoxyuridine
- 3’-Amino-3’-deoxythymidine
Uniqueness
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the amino group at the third carbon and the absence of a hydroxyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
191089-12-0 |
|---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.146 |
IUPAC-Name |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
CKTSPAXEVIBYFI-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)O)O)N)O |
Synonyme |
beta-D-Ribofuranose, 3-amino-3-deoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















